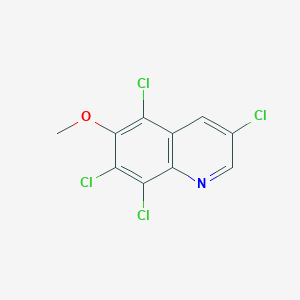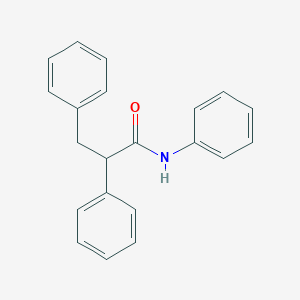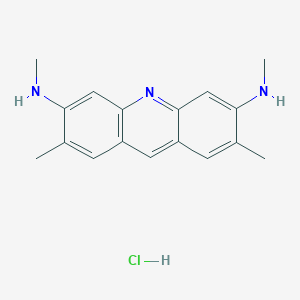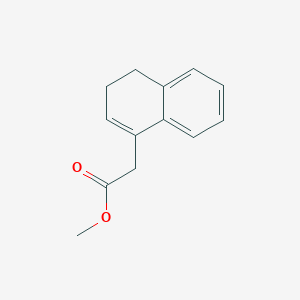
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate is an organic compound with the molecular formula C13H14O2 It is a derivative of dihydronaphthalene, a bicyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate typically involves the reaction of 3,4-dihydronaphthalene with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of dihydronaphthalene have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(naphthalen-2-yl)acetate
- 2-Methyl-3,4-dihydronaphthalene
- 3,4-Dihydronaphthalen-1(2H)-one
Uniqueness
Methyl 2-(3,4-dihydronaphthalen-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydronaphthalene core makes it a valuable scaffold for the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
4735-55-1 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl 2-(3,4-dihydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C13H14O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,7-8H,4,6,9H2,1H3 |
Clé InChI |
RNSZARJWQZOFIL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


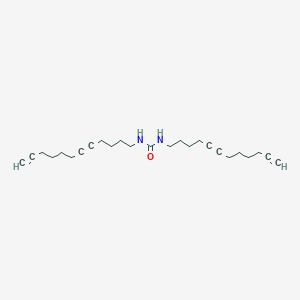

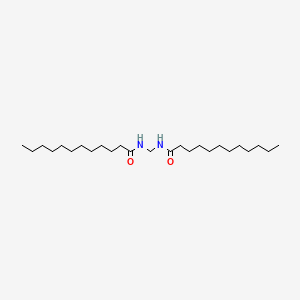
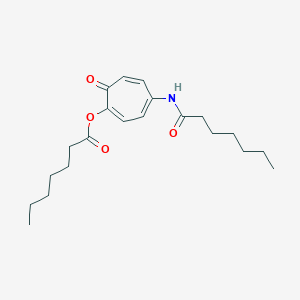
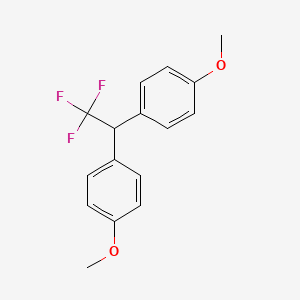
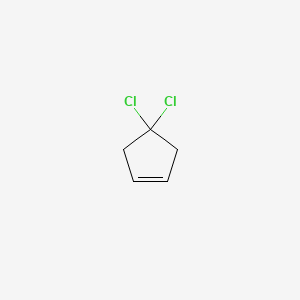
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
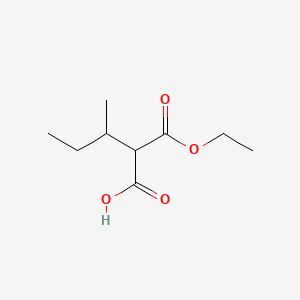
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
